molecular formula C24H27N5O3S B2980410 2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide CAS No. 1251693-73-8

2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide

Cat. No. B2980410
CAS RN: 1251693-73-8
M. Wt: 465.57
InChI Key: ASRYZXZDOKGYOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, the products of these reactions, and the conditions under which they occur .


Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Studies on pyrazole-acetamide derivatives, similar in structure to the compound , have focused on their synthesis, characterization, and application in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These complexes exhibit significant antioxidant activity, demonstrating the compound's potential in medicinal chemistry and as a tool for studying biochemical pathways related to oxidative stress (Chkirate et al., 2019).

Molecular Structure and Hydrogen Bonding Patterns

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which share functional groups with the compound , highlights the importance of hydrogen bonding in determining molecular structure and assembly. These studies contribute to our understanding of molecular interactions, which is critical for the design of new materials and pharmaceuticals (López et al., 2010).

Anticancer Activities

Derivatives of pyrazole-acetamide have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines. This research is pivotal in the discovery of new anticancer agents, indicating the potential use of the compound for developing novel therapeutic agents (Al-Sanea et al., 2020).

Enzyme Inhibitory Activities

Another area of application involves the synthesis of novel compounds for enzyme inhibitory activities. Substituted pyrazole derivatives, similar to the compound , have been prepared and evaluated for their anti-inflammatory activities. This research indicates the potential application of these compounds in studying and treating conditions associated with inflammation (Abdulla et al., 2014).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-19-9-7-18(8-10-19)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)20-5-3-4-6-21(20)32-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYZXZDOKGYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide

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